Cas no 956923-60-7 ((2S,3R)-3-methyl-2-(1-tosylpiperidine-4-carboxamido)pentanoic acid)

(2S,3R)-3-methyl-2-(1-tosylpiperidine-4-carboxamido)pentanoic acid is a chiral compound featuring a stereochemically defined structure with a tosyl-protected piperidine moiety and a carboxyl functional group. Its well-defined (2S,3R) configuration ensures high enantiomeric purity, making it valuable for asymmetric synthesis and pharmaceutical applications. The tosyl group enhances stability and facilitates further derivatization, while the carboxyl group provides reactivity for coupling or salt formation. This compound is particularly useful in medicinal chemistry as a building block for peptidomimetics or enzyme inhibitors due to its rigid piperidine scaffold and customizable side chain. Its structural complexity allows for precise modulation of biological activity, making it a versatile intermediate in drug discovery and development.
(2S,3R)-3-methyl-2-(1-tosylpiperidine-4-carboxamido)pentanoic acid structure
956923-60-7 structure
Product Name:(2S,3R)-3-methyl-2-(1-tosylpiperidine-4-carboxamido)pentanoic acid
CAS No:956923-60-7
MF:C19H28N2O5S
MW:396.501024246216
MDL:MFCD05667952
CID:5563889
Update Time:2025-05-26

(2S,3R)-3-methyl-2-(1-tosylpiperidine-4-carboxamido)pentanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2S,3R)-3-methyl-2-(1-tosylpiperidine-4-carboxamido)pentanoic acid
    • MDL: MFCD05667952
    • Inchi: 1S/C19H28N2O5S/c1-4-14(3)17(19(23)24)20-18(22)15-9-11-21(12-10-15)27(25,26)16-7-5-13(2)6-8-16/h5-8,14-15,17H,4,9-12H2,1-3H3,(H,20,22)(H,23,24)/t14-,17-/m0/s1
    • InChI Key: VVJUDWGQQYSPJH-YOEHRIQHSA-N
    • SMILES: C(O)(=O)[C@H]([C@@H](C)CC)NC(C1CCN(S(C2=CC=C(C)C=C2)(=O)=O)CC1)=O

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Additional information on (2S,3R)-3-methyl-2-(1-tosylpiperidine-4-carboxamido)pentanoic acid

Introduction to (2S,3R)-3-methyl-2-(1-tosylpiperidine-4-carboxamido)pentanoic Acid (CAS No. 956923-60-7)

(2S,3R)-3-methyl-2-(1-tosylpiperidine-4-carboxamido)pentanoic acid, identified by its CAS number 956923-60-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules known for their potential biological activity, making it a subject of intense study in medicinal chemistry. The unique stereochemistry and functional groups present in this molecule contribute to its distinct chemical properties and reactivity, which are crucial for its application in various chemical synthesis processes.

The molecular structure of (2S,3R)-3-methyl-2-(1-tosylpiperidine-4-carboxamido)pentanoic acid features a pentanoic acid backbone with specific stereochemical configurations at the 2S and 3R positions. The presence of a tosyl group on the piperidine ring enhances its solubility and reactivity, making it an invaluable intermediate in the synthesis of more complex molecules. This compound's ability to participate in various chemical reactions, such as amide bond formation and peptidomimetic synthesis, underscores its importance in the development of novel therapeutic agents.

In recent years, there has been a growing interest in the use of chiral compounds like (2S,3R)-3-methyl-2-(1-tosylpiperidine-4-carboxamido)pentanoic acid in drug discovery and development. The stereochemistry of a molecule can significantly influence its biological activity, making the precise control of chirality essential for achieving desired pharmacological effects. Studies have shown that enantiomerically pure compounds often exhibit higher selectivity and efficacy compared to their racemic counterparts, which has driven the demand for advanced synthetic methods to produce such compounds.

One of the most compelling applications of (2S,3R)-3-methyl-2-(1-tosylpiperidine-4-carboxamido)pentanoic acid is in the field of peptidomimetics, where it serves as a key building block for designing molecules that mimic the structure and function of natural peptides. Peptidomimetics have shown promise in targeting various biological pathways without the off-target effects associated with traditional peptides. The tosyl group in this compound facilitates its incorporation into peptidomimetic scaffolds, allowing for the creation of novel analogs with enhanced stability and bioavailability.

The synthesis of (2S,3R)-3-methyl-2-(1-tosylpiperidine-4-carboxamido)pentanoic acid involves multiple steps that require precise control over reaction conditions and stereochemistry. Advanced synthetic techniques, such as asymmetric catalysis and chiral resolution methods, are employed to ensure high enantiomeric purity. These methods not only enhance the yield but also improve the overall efficiency of the synthetic process. The growing body of research on chiral synthesis techniques has led to innovative approaches that make compounds like this more accessible for pharmaceutical applications.

Recent studies have highlighted the potential of (2S,3R)-3-methyl-2-(1-tosylpiperidine-4-carboxamido)pentanoic acid in addressing unmet medical needs. Researchers have explored its role in developing treatments for neurological disorders, where peptidomimetics have shown particular promise due to their ability to interact with specific neurotransmitter receptors. Additionally, this compound has been investigated for its potential anti-inflammatory properties, with preliminary studies suggesting that it can modulate inflammatory pathways without causing significant side effects.

The versatility of (2S,3R)-3-methyl-2-(1-tosylpiperidine-4-carboxamido)pentanoic acid extends beyond peptidomimetic synthesis. It has been utilized as an intermediate in the production of other bioactive molecules, including kinase inhibitors and protease inhibitors. These types of inhibitors are critical in treating a wide range of diseases, including cancer and infectious diseases. The ability to modify this compound's structure allows researchers to fine-tune its properties for specific therapeutic applications.

The impact of computational chemistry on the development of (2S,3R)-3-methyl-2-(1-tosylpiperidine-4-carboxamido)pentanoic acid cannot be overstated. Molecular modeling and simulations have provided valuable insights into its interactions with biological targets, enabling researchers to predict and optimize its pharmacological properties. These computational tools have accelerated the drug discovery process by allowing for rapid screening of potential candidates and identification of optimal lead structures.

In conclusion, (2S,3R)-3-methyl-2-(1-tosylpiperidine-4-carboxamido)pentanoic acid (CAS No. 956923-60-7) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for synthesizing complex bioactive molecules. As research continues to uncover new applications for this compound, it is likely to play an even greater role in the development of innovative therapies that address some of today's most pressing medical challenges.

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